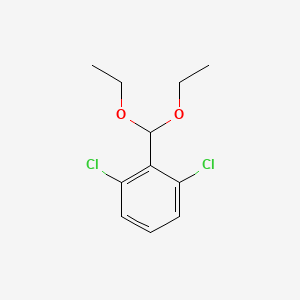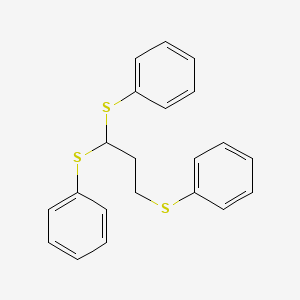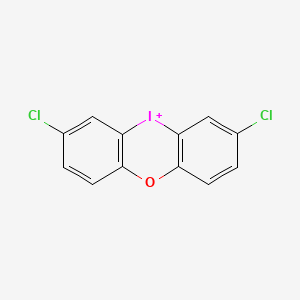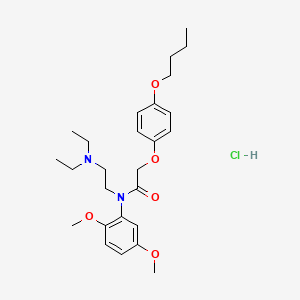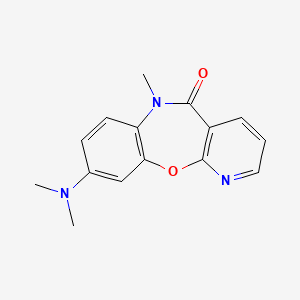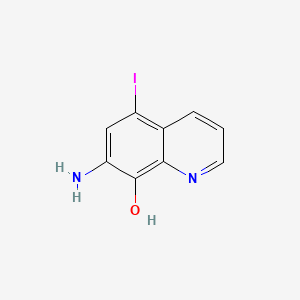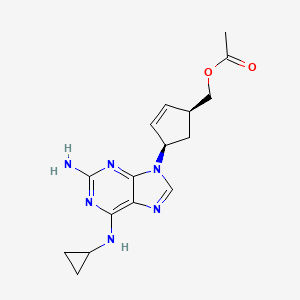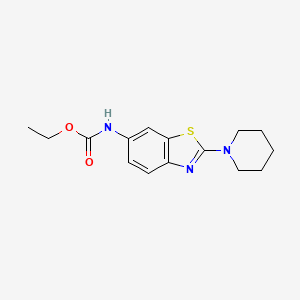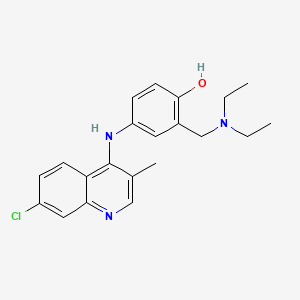
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 7-chloro-3-methylquinoline and 2-((diethylamino)methyl)phenol. The key steps may involve:
Nucleophilic Substitution: The chloro group on the quinoline ring can be substituted with an amino group.
Amidation: Formation of an amide bond between the quinoline derivative and the phenol derivative.
Hydrochloride Formation: The final product is often converted to its dihydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenol moiety.
Reduction: Reduction reactions can occur at the quinoline ring or the amino groups.
Substitution: Various substitution reactions can be performed on the quinoline ring or the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a fluorescent marker.
Medicine
The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, it may be used in the development of dyes, pigments, or as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.
Uniqueness
The unique structural features of 4-((7-Chloro-3-methylquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, dihydrochloride, such as the specific substitution pattern on the quinoline and phenol rings, may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.
属性
CAS 编号 |
5429-78-7 |
|---|---|
分子式 |
C21H24ClN3O |
分子量 |
369.9 g/mol |
IUPAC 名称 |
4-[(7-chloro-3-methylquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C21H24ClN3O/c1-4-25(5-2)13-15-10-17(7-9-20(15)26)24-21-14(3)12-23-19-11-16(22)6-8-18(19)21/h6-12,26H,4-5,13H2,1-3H3,(H,23,24) |
InChI 键 |
MZPCIZJSUQXXIH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


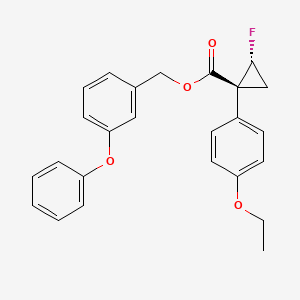
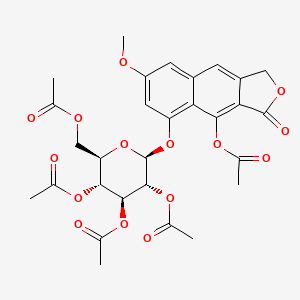
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
